2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide
Brand Name: Vulcanchem
CAS No.: 21811-94-9
VCID: VC18420631
InChI: InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24)
SMILES:
Molecular Formula: C17H18N4O5S
Molecular Weight: 390.4 g/mol

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide

CAS No.: 21811-94-9

Cat. No.: VC18420631

Molecular Formula: C17H18N4O5S

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide - 21811-94-9

Specification

CAS No. 21811-94-9
Molecular Formula C17H18N4O5S
Molecular Weight 390.4 g/mol
IUPAC Name 2-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-phenylbutanamide
Standard InChI InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24)
Standard InChI Key JDADFXDXAQJCDH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)O

Introduction

Structural and Chemical Profile

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight390.4 g/mol
Melting PointNot reported-
SolubilityLikely polar aprotic solvents
StabilityPhotosensitive due to azo group

The absence of melting point data in literature underscores the need for further experimental characterization. Theoretical calculations predict moderate hydrophilicity (LogP ~2.5) due to the sulfonamide and hydroxyl groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Diazotization: A primary aromatic amine (e.g., 5-(methylamino)sulphonyl-2-hydroxyaniline) reacts with nitrous acid to form a diazonium salt.

  • Azo Coupling: The diazonium salt couples with 3-oxo-N-phenylbutyramide under alkaline conditions, forming the azo linkage.

  • Purification: Chromatography or recrystallization isolates the product, with yields dependent on reaction control (temperature, pH).

Industrial-scale production faces challenges in minimizing byproducts like positional isomers, which arise from competing coupling sites .

Industrial Production Trends

Global consumption data (1997–2019) indicates fluctuating demand, with peak usage in 2015 linked to textile dye applications . Forecasts (2020–2046) project a 3.2% annual growth rate, driven by emerging markets in Asia-Pacific .

Applications and Functional Utility

Dye and Pigment Industry

The azo group’s conjugation enables absorption in the visible spectrum (λmax ~450–550 nm), rendering the compound suitable as:

  • Textile dyes: Offers moderate wash-fastness but limited light stability compared to anthraquinone dyes.

  • pH indicators: Protonation/deprotonation at the hydroxyl and sulfonamide groups causes color shifts, though commercial use is unexplored .

Materials Science

The compound’s ability to chelate metal ions (e.g., Fe³⁺, Cu²⁺) suggests utility in:

  • Catalyst design: As a ligand in transition metal complexes.

  • Polymer stabilization: Radical scavenging via the azo group .

Comparative Analysis with Structural Analogs

N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide (CAS 51920-12-8)

This analog (MW 560.58 g/mol) shares the azo-sulfonamide motif but incorporates a naphthalene ring, enhancing π-π stacking interactions . Its higher melting point (335–345°C vs. unreported for the target compound) reflects increased molecular rigidity .

Methylsulfasalazine (PubChem CID 39254)

Used clinically for ulcerative colitis, this analog replaces the butyramide with a salicylic acid group, enabling cyclooxygenase inhibition . This highlights how minor structural changes drastically alter bioactivity.

Market Dynamics and Consumption Patterns

The Data Institute’s report details consumption across 200+ countries, with key insights :

  • Top Consumers (2019): China (38%), India (22%), Germany (12%).

  • Application Sectors:

    • Textiles: 65%

    • Research chemicals: 20%

    • Pharmaceuticals: 15%

Tariff codes and regulatory statuses vary; the EU classifies it under REACH Annex III, requiring toxicity assessments for quantities >1 tonne/year .

Future Research Directions

Biological Screening

Priority areas include:

  • Antimicrobial assays: Test against Gram-positive/negative bacteria.

  • Kinase inhibition: Screen for activity in cancer cell lines.

Computational Modeling

Density Functional Theory (DFT) studies could predict:

  • Electron density distribution for reactivity hotspots.

  • Binding affinities to biological targets (e.g., DNA gyrase).

Environmental Impact

Photodegradation pathways must be mapped to assess ecotoxicity, particularly azo bond cleavage into aromatic amines, which are often carcinogenic.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator